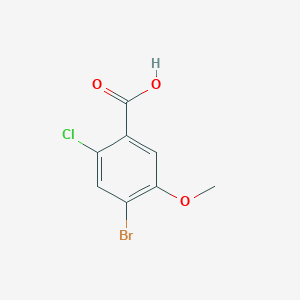

4-Bromo-2-chloro-5-methoxybenzoic acid

Description

Significance of Polyhalogenated Aromatic Carboxylic Acids in Modern Synthetic Chemistry

Polyhalogenated aromatic carboxylic acids are of considerable importance in modern synthetic chemistry due to their utility as versatile intermediates and building blocks. The presence of multiple halogen atoms on the aromatic ring provides distinct advantages. Halogenation is a common strategy in medicinal chemistry to enhance the potency and pharmacological properties of lead compounds. nih.govnih.gov Halogens can improve characteristics such as lipophilicity and metabolic stability, which are crucial for the development of effective drug candidates. nih.gov

Furthermore, the halogen atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. princeton.edu This functional group tolerance makes polyhalogenated aromatic acids powerful tools in the late-stage functionalization of molecules, which is a key strategy in drug discovery. princeton.edu The ability of heavier halogens like bromine and chlorine to participate in "halogen bonding"—a specific, noncovalent interaction with electron-donating atoms—is increasingly recognized and exploited in rational drug design to enhance ligand-target binding affinity and specificity. tandfonline.comacs.org Beyond pharmaceuticals, these compounds are also used in the design of advanced materials, such as metal-organic frameworks (MOFs), where they act as ligands to create porous structures with applications in gas storage and catalysis. mdpi.com

Research Context and Theoretical Framework for Substituted Benzoic Acid Architectures

The chemical behavior of substituted benzoic acid architectures is governed by a well-established theoretical framework centered on the electronic effects of the substituents attached to the aromatic ring. The properties of a molecule like 4-Bromo-2-chloro-5-methoxybenzoic acid are determined by the interplay of the inductive and resonance effects of the bromine, chlorine, methoxy (B1213986), and carboxylic acid groups. These substituent effects modulate the electron density of the benzene (B151609) ring and influence the acidity of the carboxylic acid proton.

Scope and Academic Relevance of Research on this compound

While extensive literature dedicated exclusively to this compound is limited, its academic relevance is significant as a highly functionalized and specialized building block in synthetic organic chemistry. The specific substitution pattern—containing two different halogens and a methoxy group—makes it a valuable precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

Its importance can be inferred from research on structurally similar compounds. For instance, a closely related molecule, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the practical, industrial scale-up synthesis of a family of promising SGLT2 inhibitors used in diabetes therapy. thieme-connect.com This highlights the utility of such polysubstituted scaffolds in constructing biologically active agents. Similarly, related compounds like 4-Bromo-2-fluoro-5-methoxybenzoic acid are used as synthetic intermediates for pharmaceuticals and have been investigated as inhibitors of bacterial enzymes. biosynth.com Therefore, the primary academic and industrial interest in this compound lies in its potential as a versatile intermediate, providing a pre-functionalized aromatic core ready for further chemical modification to generate novel therapeutic candidates and other specialized chemical products.

| Property | Value |

| CAS Number | 90110-96-6 bldpharm.com |

| Molecular Formula | C₈H₆BrClO₃ |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO3 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

4-bromo-2-chloro-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12) |

InChI Key |

VWIFLMFFWCDACB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methoxybenzoic Acid

Retrosynthetic Analysis of the 4-Bromo-2-chloro-5-methoxybenzoic Acid Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. One common strategy involves disconnecting the chloro and bromo substituents, leading back to a substituted methoxybenzoic acid precursor. For instance, the target molecule can be conceptually derived from a methoxybenzoic acid derivative through sequential chlorination and bromination reactions. An alternative approach could involve the formation of the benzoic acid moiety from a corresponding toluene (B28343) derivative at a later stage of the synthesis. Industrial-scale synthesis has been approached by starting with inexpensive materials like dimethyl terephthalate (B1205515) and proceeding through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. thieme-connect.comresearchgate.net

Direct Halogenation Strategies for Aromatic Systems

Direct halogenation of aromatic rings is a fundamental transformation in organic synthesis. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the ring.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The selectivity is often influenced by the solvent and the presence of catalysts. For instance, using dimethylformamide (DMF) as a solvent can lead to high para-selectivity. wikipedia.org In the synthesis of related bromo-chloro-benzoic acid derivatives, NBS has been employed in solvents like tetrahydrofuran (B95107) (THF) to achieve bromination. thieme-connect.com Studies have shown that for deactivated aromatic compounds, treatment with NBS in concentrated sulfuric acid can afford monobrominated derivatives in good yields under mild conditions. acs.org The combination of NBS and acetonitrile (B52724) offers a practical, acid-free, and metal-free method for achieving high para-regioselective bromination of substituted aromatics.

Table 1: Conditions for NBS Bromination of Aromatic Compounds

| Substrate Type | Reagent System | Solvent | Key Features |

|---|---|---|---|

| Electron-rich aromatics | NBS | DMF | High para-selectivity wikipedia.org |

| Deactivated aromatics | NBS | Concentrated H2SO4 | Good yields, mild conditions acs.org |

N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of aromatic compounds. wikipedia.orgthieme-connect.com It is considered a more environmentally friendly alternative to reagents like sulfuryl chloride. thieme-connect.com The reaction of NCS with electron-rich arenes can readily produce monochlorinated derivatives. wikipedia.org The efficiency and regioselectivity of NCS chlorination can be influenced by the solvent system and the presence of acids. For instance, using NCS in an aqueous medium with hydrochloric acid can provide chlorinated aromatic products in good yields under mild conditions. isca.me For deactivated aromatic compounds, N-halosuccinimides can be activated using trifluoromethanesulfonic acid or a combination of BF3-H2O. organic-chemistry.org Another common chlorinating agent is thionyl chloride (SOCl2), which is often used to convert carboxylic acids to their corresponding acyl chlorides. However, under certain conditions, it can also effect ring chlorination.

Table 2: Reagents for Selective Chlorination

| Reagent | Substrate Type | Conditions |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Electron-rich arenes | Aqueous HCl |

| N-Chlorosuccinimide (NCS) | Deactivated arenes | Trifluoromethanesulfonic acid or BF3-H2O organic-chemistry.org |

Controlling regioselectivity in the halogenation of substituted aromatic rings is crucial for maximizing the yield of the desired isomer and simplifying purification. The directing effects of the existing substituents play a primary role. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The chloro and bromo substituents are deactivating but ortho-, para-directing.

In a synthetic route starting from a precursor with a methoxy and a carboxylic acid group, the position of bromination and chlorination will be influenced by the combined directing effects of these groups. The formation of isomeric byproducts can be minimized by careful selection of reagents, catalysts, and reaction conditions such as temperature and solvent. For example, in the bromination of a related compound, optimizing the stoichiometry of NBS was found to be critical in reducing the formation of dibromo impurities. thieme-connect.comthieme-connect.com Similarly, the choice of chlorinating agent and conditions can significantly impact the isomer distribution. rsc.org

Multi-step Synthesis Routes from Precursors

Multi-step syntheses allow for a more controlled introduction of functional groups, which can be advantageous for achieving the desired substitution pattern in complex molecules.

The methoxy group is often introduced by the O-methylation of a corresponding phenolic precursor. This is a common and effective strategy in the synthesis of aromatic ethers. Dimethyl sulfate (B86663) and methyl halides are traditional methylating agents, but due to their hazardous nature, greener alternatives like dimethyl carbonate (DMC) are gaining prominence. researchgate.net The O-methylation of phenols can be carried out using a base and a methylating agent. For instance, the reaction of a phenolic compound with DMC in the presence of a base catalyst can provide the corresponding methoxy derivative in high yield. researchgate.net This approach allows for the strategic placement of the methoxy group prior to subsequent halogenation steps.

Sequential Introduction of Halogen Substituents

The synthesis of this compound can be effectively achieved through the stepwise introduction of halogen atoms onto a precursor molecule. This approach is crucial for controlling the exact placement of the chloro and bromo groups, which is dictated by the directing effects of the substituents already present on the aromatic ring.

A common strategy involves starting with a methoxy-substituted benzoic acid derivative. The manufacturing process may begin with a compound like 2-chlorobenzoic acid, which undergoes a monobromination reaction to introduce the bromine atom. google.com In such reactions, the choice of brominating agent and catalyst is critical to ensure high selectivity for the desired isomer and to inhibit the formation of impurities. google.com For instance, using an N-Bromosuccinimide (NBS)/sulfuric acid system, a catalyst can be added to influence the position of the incoming substituent and suppress the generation of undesired products like 4-bromo-2-chlorobenzoic acid. google.com

Alternatively, a synthetic route could begin with a molecule that is first chlorinated and then subsequently brominated. The order of these halogenation steps is determined by the directing effects of the existing methoxy and carboxylic acid groups to achieve the desired 2,4,5-substitution pattern.

Carboxylic Acid Formation from Substituted Aromatic Precursors

An alternative synthetic pathway involves forming the carboxylic acid group on a pre-existing aromatic scaffold that already contains the required bromo, chloro, and methoxy substituents. This method often starts with a substituted toluene derivative, where the methyl group is oxidized in a later step to yield the final carboxylic acid.

For example, a process could start with a bromo-chloro-methoxy-toluene. This intermediate would then undergo oxidation to convert the methyl group (-CH3) into a carboxyl group (-COOH). quora.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid. quora.comlearncbse.in This retrosynthetic approach is advantageous as the halogen and methoxy groups can be installed prior to the oxidation, and the methyl group's directing effects can be leveraged during the aromatic substitution reactions. quora.com This strategy avoids potential complications that the strongly deactivating carboxylic acid group might introduce during electrophilic aromatic substitution reactions.

Advanced Synthetic Method Development and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of advanced, optimized, and scalable synthetic methods. Research in this area focuses on improving efficiency, reducing costs, and ensuring the final product meets high purity standards.

Process Intensification and Scale-Up Considerations for Industrial Application

Scaling up the synthesis of complex molecules like this compound for industrial application presents significant challenges. researchgate.net A key goal is to develop a feasible, high-yield, and low-cost process. thieme-connect.comthieme-connect.com Industrial processes often begin with cheap, readily available starting materials. researchgate.netthieme-connect.com For structurally similar compounds, large-scale production has been successfully demonstrated, with batches reaching approximately 70 kg, achieving a significant cost reduction and demonstrating scalability. researchgate.netthieme-connect.com

The scale-up process involves moving from small-scale laboratory syntheses to large, multi-liter reactors. thieme-connect.com This requires careful management of reaction parameters and may involve multi-step processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to build the complex molecule from simple precursors. researchgate.netthieme-connect.com The development of such a process is appealing for industrial applications as it starts from inexpensive materials and can result in a high-purity product. thieme-connect.com

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity is paramount in chemical synthesis. thieme-connect.com This is accomplished through the systematic optimization of reaction conditions, a process that involves adjusting various factors to find the ideal parameters. researchgate.netnih.gov Key variables include the choice of reagents, reaction temperature, and catalyst concentration. thieme-connect.comresearchgate.net

For instance, in the synthesis of related halogenated benzoic acids, the bromination step was carefully optimized. thieme-connect.com Different brominating agents, such as N-Bromosuccinimide (NBS) and elemental bromine (Br2), were tested. thieme-connect.com It was found that NBS was a preferable agent as it led to fewer dibromo impurities. thieme-connect.com Furthermore, the reaction temperature was shown to have a significant impact on the formation of these impurities, with lower temperatures favoring the desired product. thieme-connect.com By systematically varying the amount of the brominating agent, an optimal quantity was identified to maximize the yield and purity of the target compound. thieme-connect.com

The results of such optimization studies can be summarized to identify the ideal conditions for the reaction.

Table 1: Optimization of Bromination Reaction Conditions

Click to view data

| Entry | Brominating Agent | Equivalents of Agent | Temperature (°C) | Yield of Product (%) | Dibromo Impurity (%) |

|---|---|---|---|---|---|

| 1 | Br2 | 1.2 | 25 | 85 | 10 |

| 2 | NBS | 1.2 | 25 | 90 | 5 |

| 3 | NBS | 1.2 | 50 | 88 | 8 |

| 4 | NBS | 1.0 | 25 | 82 | 3 |

| 5 | NBS | 1.22 | 10 | 95 | <2 |

This table is a representative example based on optimization principles for similar compounds; actual values may vary. thieme-connect.com

Continuous Flow Chemistry Approaches in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. researchgate.netnih.gov This methodology is particularly well-suited for handling hazardous reagents and for multi-step syntheses. nih.gov The use of continuous flow reactors can lead to higher yields, fewer reaction steps, and easier scalability. mdpi.com

In the context of synthesizing substituted benzoic acids, flow chemistry can be applied to various reaction types. For example, carbonylation reactions, which introduce a carboxylic acid function, can be performed in a flow reactor using a "tube-in-tube" system to handle gaseous reagents like carbon monoxide safely and efficiently. chemicalbook.com Similarly, palladium-catalyzed Heck reactions have been successfully performed in continuous plug flow reactors (PFR). beilstein-journals.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing complex transformations. chemicalbook.combeilstein-journals.org The integration of continuous flow technology can make the synthesis of this compound safer, more efficient, and more scalable. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

The twelve principles of green chemistry provide a framework for this approach:

Prevention : It is better to prevent waste than to treat it after it has been created. yale.edusigmaaldrich.com Optimized reactions with high yields and selectivity, as discussed in section 2.4.2, directly contribute to waste prevention.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are inherently more efficient and generate less waste.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. yale.edu This involves selecting safer reagents and solvents.

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. yale.edu Research into solvent-free reactions or the use of greener solvents like water or ionic liquids aligns with this principle. researchgate.netnih.gov

Design for Energy Efficiency : Energy requirements should be minimized. yale.edu Synthetic methods conducted at ambient temperature and pressure are preferred. yale.edu Continuous flow processes can offer better heat transfer and energy control compared to large batch reactors. nih.gov

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. yale.edu

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a reaction multiple times. acs.org The use of palladium catalysts in cross-coupling reactions is an example. chemicalbook.combeilstein-journals.org

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. yale.edunih.gov

Real-time analysis for Pollution Prevention : Analytical methodologies should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. acs.org Continuous flow chemistry can significantly improve safety by minimizing the volume of hazardous materials being reacted at any given time. researchgate.net

Table 2: Compound Names

Click to view data

| Compound Name |

|---|

| This compound |

| 2-chlorobenzoic acid |

| 4-bromo-2-chlorobenzoic acid |

| N-Bromosuccinimide (NBS) |

| Potassium permanganate (KMnO4) |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid |

| dimethyl terephthalate |

| carbon monoxide |

Utilization of Environmentally Benign Reagents and Catalysts

Traditional methods for the halogenation of aromatic compounds often involve the use of elemental bromine and chlorine, which are hazardous and can lead to the formation of undesirable byproducts. In the context of synthesizing this compound, a greener approach prioritizes the use of less toxic and more selective halogenating agents. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are considered safer alternatives to their elemental halogen counterparts. cambridgescholars.com

Recent advancements in catalysis offer further opportunities for environmentally benign synthesis. For instance, palladium-catalyzed C–H bond activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, including benzoic acid derivatives. rsc.org This method can offer high selectivity, reducing the formation of isomeric impurities and the need for extensive purification. rsc.org Furthermore, photocatalytic methods, which utilize light to drive chemical reactions, represent a promising frontier in green chemistry. mdpi.com A photocatalytic approach to the synthesis of this compound could potentially proceed under mild conditions, using a suitable photocatalyst to activate a benign halogen source. mdpi.comrice.edu The use of in-situ generated bromine from the oxidation of bromide salts with a mild oxidizing agent like hydrogen peroxide also presents a safer and more sustainable alternative to using molecular bromine. researchgate.netnih.gov

| Reagent/Catalyst Type | Examples | Potential Advantages in Green Synthesis |

| Alternative Halogenating Agents | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Safer handling, improved selectivity, reduced hazardous byproducts. |

| Catalytic Systems | Palladium catalysts, Photocatalysts (e.g., iron and sulfur-based) | High selectivity, lower catalyst loading, mild reaction conditions. rsc.orgrice.eduacs.org |

| In-situ Generated Halogens | HBr/H₂O₂ or KBr/NaOCl | Avoids storage and handling of toxic elemental halogens. researchgate.netnih.gov |

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. For the synthesis of this compound, several strategies can be employed to minimize solvent use.

Solvent-free reactions, where the reactants are mixed directly without a solvent, represent an ideal scenario from a green chemistry perspective. researchgate.netnih.gov Such reactions can be facilitated by techniques like grinding or ball milling. mdpi.com When a solvent is necessary, the focus shifts to greener alternatives such as water, supercritical fluids, or ionic liquids. For halogenation reactions, the use of water as a solvent can be advantageous, particularly when coupled with in-situ generation of the halogenating agent. researchgate.net The selection of a solvent should also consider its entire life cycle, including its production, potential for recycling, and eventual disposal. Minimizing the total volume of solvent used, even if it is a conventional organic solvent, can also significantly reduce the environmental impact of the synthesis.

| Strategy | Description | Potential Benefits |

| Solvent-Free Reactions | Conducting the reaction in the absence of a solvent, often with mechanical activation. researchgate.netnih.gov | Eliminates solvent waste, simplifies work-up, and can increase reaction rates. |

| Use of Greener Solvents | Employing solvents with a lower environmental impact, such as water or ionic liquids. researchgate.net | Reduced toxicity and environmental persistence. |

| Solvent Minimization | Reducing the volume of solvent used in the reaction and purification steps. | Decreased waste generation and energy consumption for solvent removal. |

Energy-Efficient Synthetic Pathways

Reducing energy consumption is a key tenet of green chemistry, as it often correlates with lower carbon emissions and reduced operational costs. In the synthesis of this compound, energy efficiency can be achieved through several means.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. ajrconline.orgnih.govresearchgate.net The direct interaction of microwave radiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates and selectivity. ajrconline.org This can translate to substantial energy savings, especially for reactions that would otherwise require prolonged heating.

Another approach to energy efficiency is the development of catalytic processes that operate at or near ambient temperature and pressure. rice.edu Traditional synthetic methods often rely on high temperatures to overcome activation energy barriers. By contrast, highly active catalysts can enable reactions to proceed under milder conditions, thereby reducing the energy input required. The use of continuous flow reactors can also contribute to energy efficiency by providing better heat transfer and more precise control over reaction parameters compared to batch processes. nih.govnih.gov

| Technology/Approach | Description | Energy-Saving Mechanism |

| Microwave-Assisted Synthesis | Utilizing microwave radiation to heat the reaction mixture. ajrconline.orgnih.govresearchgate.net | Rapid and efficient heating, leading to shorter reaction times and reduced overall energy consumption. |

| Ambient Temperature Catalysis | Employing catalysts that are effective at or near room temperature. rice.edu | Eliminates the need for heating, significantly reducing energy input. |

| Continuous Flow Chemistry | Performing the reaction in a continuous stream rather than in a batch reactor. nih.govnih.gov | Improved heat and mass transfer, allowing for more efficient energy use and better process control. |

Chemical Reactivity and Derivative Synthesis of 4 Bromo 2 Chloro 5 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. numberanalytics.commasterorganicchemistry.com The feasibility and regiochemical outcome of such reactions on 4-Bromo-2-chloro-5-methoxybenzoic acid are governed by the cumulative directing effects of the existing substituents.

The substituents can be classified by their activating/deactivating and directing effects:

-OCH₃ (Methoxy): A strongly activating group due to its +R (resonance donation) effect, directing incoming electrophiles to the ortho and para positions.

-Br (Bromo) and -Cl (Chloro): These halogens are weakly deactivating groups due to their -I (inductive withdrawal) effect, but are ortho, para-directing because of their +R effect. vaia.com

-COOH (Carboxylic Acid): A strongly deactivating group due to both -I and -R effects, directing incoming electrophiles to the meta position. numberanalytics.com

In the case of this compound, there are two unsubstituted positions on the ring: C3 and C6. The directing effects of the substituents converge to strongly favor substitution at the C6 position.

The methoxy (B1213986) group at C5 strongly directs ortho to C6.

The carboxylic acid group at C1 directs meta to C6.

The chloro group at C2 directs para to C6.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (typically a halogen). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

The substitution pattern of this compound is not conducive to SNAr reactions under standard conditions. The primary electron-withdrawing group, the carboxylic acid, is para to the chlorine atom but meta to the bromine atom. While the para relationship to chlorine could potentially facilitate substitution, this effect is largely negated by the presence of the powerful electron-donating methoxy group at C5. The methoxy group increases the electron density of the ring, particularly at the ortho and para positions, thereby destabilizing the anionic Meisenheimer intermediate required for the SNAr mechanism. Consequently, displacing either the chloro or bromo group with a nucleophile is energetically unfavorable.

Metal-Catalyzed Cross-Coupling Reactions

The presence of two distinct carbon-halogen bonds (C-Br and C-Cl) makes this compound an excellent substrate for selective metal-catalyzed cross-coupling reactions. The differential reactivity of these bonds allows for stepwise and site-specific introduction of new carbon-carbon or carbon-heteroatom bonds. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C−I > C−Br > C−OTf > C−Cl. nih.gov This hierarchy allows for selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective coupling at the C4 position with a variety of boronic acids or esters. This chemoselectivity allows for the synthesis of 4-aryl-2-chloro-5-methoxybenzoic acid derivatives. nih.gov

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 2-Chloro-4'-methoxy-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 2-Chloro-5-methoxy-4-(thiophen-2-yl)benzoic acid |

The principle of selective reactivity at the C-Br bond also applies to other important palladium-catalyzed reactions.

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically yielding a stilbene (B7821643) or cinnamic acid derivative, depending on the alkene used. organic-chemistry.orgwikipedia.org The reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would occur exclusively at the C4 position.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, providing a direct route to arylalkyne derivatives. libretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of conjugated systems. The coupling would selectively take place at the C-Br bond, leaving the C-Cl bond untouched.

Table 2: Representative Conditions for Selective Heck and Sonogashira Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-Chloro-5-methoxy-4-styrylbenzoic acid |

| Heck | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)-2-chloro-5-methoxybenzoic acid |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | 2-Chloro-5-methoxy-4-(phenylethynyl)benzoic acid |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 2-Chloro-5-methoxy-4-((trimethylsilyl)ethynyl)benzoic acid |

Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) from carbon monoxide gas into an organic halide. nih.gov This reaction can be used to synthesize esters, amides, or carboxylic acids, depending on the nucleophile used (an alcohol, amine, or water, respectively). For this compound, carbonylation is expected to proceed selectively at the C-Br bond. For instance, performing the reaction in methanol (B129727) would yield a diester derivative.

Table 3: Representative Conditions for Selective Carbonylation

| Nucleophile | Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Methanol | Pd(OAc)₂ | Xantphos | DABCO | Toluene | Methyl 4-(methoxycarbonyl)-2-chloro-5-methoxybenzoate |

| Aniline | PdCl₂(dppf) | - | DBU | DMF | 2-Chloro-5-methoxy-N-phenylterephthalamic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a wide range of derivatives, such as esters, amides, and acid chlorides, without affecting the substituents on the aromatic ring.

Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. For example, reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid yields the methyl ester. chemicalbook.com

Amide Formation: Amides can be synthesized by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an intermediate acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. nih.govacs.org This allows for the synthesis of a diverse library of amide derivatives.

Table 4: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Solvent | Product |

|---|---|---|---|

| Esterification (Fischer) | Methanol, H₂SO₄ (cat.) | Methanol | Methyl 4-bromo-2-chloro-5-methoxybenzoate |

| Amide Coupling (via Acyl Chloride) | 1. (COCl)₂ 2. Benzylamine, Et₃N | DCM | N-Benzyl-4-bromo-2-chloro-5-methoxybenzamide |

| Amide Coupling (Direct) | Aniline, DCC, DMAP | DMF | 4-Bromo-2-chloro-5-methoxy-N-phenylbenzamide |

Esterification and Transesterification Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through several standard methods. Esterification is a fundamental reaction that not only serves as a protective strategy for the carboxylic acid but also modulates the compound's physicochemical properties, such as solubility and lipophilicity.

One common method for the synthesis of methyl esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst. For instance, the structurally similar 4-bromo-2-chlorobenzoic acid has been successfully converted to its methyl ester by bubbling dry hydrogen chloride gas through a methanol solution of the acid. This reaction proceeds overnight at room temperature to give a high yield of the desired product. youtube.com A similar approach can be applied to this compound.

The synthesis of various esters of substituted benzoic acids is a well-established practice in organic synthesis. These reactions are typically high-yielding and can be monitored by techniques such as thin-layer chromatography (TLC).

| Reactant | Reagent(s) | Product | Yield | Reference |

| 4-Bromo-2-chlorobenzoic acid | Methanol, Dry HCl gas | Methyl 4-bromo-2-chlorobenzoate | 94% | youtube.com |

Transesterification, the process of converting one ester to another, is also a feasible reaction for derivatives of this compound, although less commonly employed for the initial synthesis from the carboxylic acid.

Amidation and Peptide Coupling Analogues

The carboxylic acid group of this compound can be converted into an amide via reaction with an amine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid. The resulting amides are important intermediates in the synthesis of a variety of compounds, including those with biological activity.

While specific examples of amidation reactions with this compound are not extensively detailed in the available literature, the formation of N-(4-Bromo-phenyl)-2-chloro-benzamide from 2-chlorobenzoic acid demonstrates the feasibility of this type of transformation on a similar scaffold. The synthesis of 4-Methoxybenzyl 5-bromo-2-chlorobenzamide (B65784) has also been reported, indicating that the carboxylic acid can be successfully coupled with amines.

In the context of more complex syntheses, such as peptide synthesis, the carboxylic acid can be activated and coupled to the N-terminus of an amino acid or peptide. Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be employed for this purpose. These methods are designed to facilitate the formation of the amide (peptide) bond under mild conditions while minimizing side reactions.

Reduction of the Carboxylic Acid to Alcohol and Aldehyde

The carboxylic acid functional group of this compound can be reduced to the corresponding primary alcohol, (4-Bromo-2-chloro-5-methoxyphenyl)methanol. Strong reducing agents are required for this transformation due to the low reactivity of the carboxyl group.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

The synthesis of the corresponding aldehyde, 4-bromo-2-chloro-5-methoxybenzaldehyde, from the carboxylic acid is a more nuanced process. Direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents that are strong enough to reduce the acid will also reduce the resulting aldehyde to the alcohol. Therefore, a two-step process is often employed. First, the carboxylic acid is reduced to the primary alcohol, (4-bromo-2-chloro-5-methoxyphenyl)methanol. Subsequently, the alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common reagents for this oxidation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.

Alternatively, the ester derivative of the carboxylic acid can be partially reduced to the aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reactivity of the Methoxy Substituent

The methoxy (-OCH₃) group on the aromatic ring of this compound is an electron-donating group that influences the reactivity of the aromatic ring and can itself undergo specific chemical transformations.

O-Demethylation Reactions

The cleavage of the methyl-oxygen bond of the methoxy group, known as O-demethylation, is a common transformation for aryl methyl ethers. This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding phenol. Strong Lewis acids are typically employed for this purpose.

Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at low temperatures, followed by quenching with water or an alcohol. The strong Lewis acidity of BBr₃ facilitates the cleavage of the ether bond.

Another method for O-demethylation involves the use of strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. Pyridinium hydrochloride can also be used for demethylation at high temperatures.

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 4-Bromo-2-chloro-5-hydroxybenzoic acid |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 4-Bromo-2-chloro-5-hydroxybenzoic acid |

Functional Group Transformations of the Methoxy Group

Beyond O-demethylation, the methoxy group is generally stable to many reaction conditions. However, its electron-donating nature significantly influences the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. The methoxy group is a powerful ortho-, para-director, activating the positions ortho and para to it for electrophilic attack. In the case of this compound, the positions ortho to the methoxy group are already substituted.

Direct functional group transformations of the methoxy group itself, other than cleavage, are less common in standard organic synthesis. The primary role of the methoxy group in the reactivity of this compound is its electronic influence on the aromatic system and its potential to be converted to a hydroxyl group, which can then undergo further reactions such as etherification or esterification.

Spectroscopic and Structural Characterization Studies of 4 Bromo 2 Chloro 5 Methoxybenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra offer primary structural information by identifying the different types of proton and carbon atoms present in a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-bromo-2-chloro-5-methoxybenzoic acid is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The aromatic region would feature two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The methoxy group will appear as a sharp singlet in the aliphatic region (typically around 3.9-4.0 ppm), while the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (often >10 ppm), the position of which can be concentration-dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. This includes six signals for the aromatic carbons, one for the methoxy carbon, and one for the carboxyl carbon. The chemical shifts are influenced by the electronic effects of the various substituents (bromo, chloro, methoxy, and carboxyl groups). For instance, the carbon atom attached to the electronegative oxygen of the methoxy group (C-5) would be shifted significantly downfield. Similarly, the carboxyl carbon (C-7) would appear at the lowest field, typically in the range of 165-175 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10.0 (broad singlet) | 165 - 175 |

| Aromatic C-H (H-3) | 7.5 - 7.8 (singlet) | 115 - 120 |

| Aromatic C-H (H-6) | 7.2 - 7.5 (singlet) | 110 - 115 |

| Methoxy (-OCH₃) | 3.9 - 4.1 (singlet) | 55 - 60 |

| Aromatic C-1 (C-COOH) | - | 130 - 135 |

| Aromatic C-2 (C-Cl) | - | 135 - 140 |

| Aromatic C-4 (C-Br) | - | 118 - 123 |

| Aromatic C-5 (C-OCH₃) | - | 155 - 160 |

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the molecular puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming that the two aromatic protons are not on adjacent carbons and are therefore isolated singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the methoxy group to its corresponding ¹³C signal, and the signals of the two aromatic protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the methoxy protons would show a correlation to the C-5 carbon of the aromatic ring, confirming the position of the methoxy group. The aromatic proton at C-6 would be expected to show correlations to C-1, C-2, and C-4, providing definitive evidence for the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A NOESY spectrum could show a cross-peak between the methoxy protons and the aromatic proton at the C-6 position, further confirming their spatial relationship.

While ¹H and ¹³C are the most common nuclei for NMR, spectroscopy of other nuclei like halogens can provide specialized information. The target compound contains chlorine and bromine. Both ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br are quadrupolar nuclei, which results in very broad NMR signals, making them difficult to observe with standard NMR spectrometers. Consequently, Cl and Br NMR are not routinely used for structural characterization of organic molecules.

However, in the case of fluorinated analogs, such as 4-bromo-2-fluoro-5-methoxybenzoic acid, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. biosynth.com The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, making it very sensitive to the electronic environment. A ¹⁹F NMR spectrum of a fluorinated analog would provide a distinct signal whose chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would offer unambiguous proof of the fluorine atom's position on the aromatic ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula. For this compound, the molecular formula is C₈H₆BrClO₃. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator for the presence of these halogens. HRMS would confirm the calculated exact mass, providing strong evidence for the compound's elemental composition.

Interactive Data Table: Predicted HRMS Data for C₈H₆BrClO₃

| Molecular Ion | Calculated Exact Mass (Da) |

| [M]⁺ = C₈H₆⁷⁹Br³⁵ClO₃⁺ | 263.9216 |

| [M+2]⁺ (from ⁸¹Br or ³⁷Cl) | 265.9195 |

| [M+4]⁺ (from ⁸¹Br and ³⁷Cl) | 267.9174 |

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺.

Loss of a methoxy radical (•OCH₃): This would indicate the presence of a methoxy group.

Decarboxylation: Loss of carbon dioxide (CO₂) from the parent ion or a fragment.

Loss of halogen atoms: Cleavage of the C-Br or C-Cl bonds.

Analyzing these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and connectivity of the carboxylic acid, methoxy group, and halogen substituents on the aromatic ring.

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. For this compound, the vibrational spectrum is expected to be complex, with characteristic bands arising from its carboxylic acid, methoxy, and halogen substituents, as well as the benzene ring itself.

The vibrational spectrum of this compound can be dissected into contributions from its various functional groups. The positions of these vibrational bands are influenced by the electronic effects of the substituents on the benzene ring.

Carboxylic Acid Group: The carboxylic acid moiety gives rise to several distinct and characteristic vibrations. A very broad O-H stretching band is anticipated in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids in the solid state. docbrown.info The carbonyl (C=O) stretching vibration is expected to appear as a strong band in the region of 1680-1710 cm⁻¹. docbrown.infoucl.ac.uk The C-O stretching and O-H bending vibrations are also characteristic, though they may be coupled with other vibrational modes. mdpi.com

Methoxy Group: The methoxy (-OCH₃) group is characterized by several vibrational modes. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected to be observed around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group is also a key diagnostic band, typically appearing in the 1200-1275 cm⁻¹ region for aryl ethers.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| C=O Stretch | 1680-1710 | |

| C-O Stretch | 1210-1320 | |

| O-H Bend | 900-960 | |

| Halogen-Carbon | C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 | |

| Methoxy | C-H Stretch (asymmetric) | ~2950 |

| C-H Stretch (symmetric) | ~2850 | |

| C-O Stretch | 1200-1275 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a specific crystal structure for this compound is not publicly available, its molecular geometry, intermolecular interactions, and crystal packing can be reliably predicted by examining the crystal structures of closely related compounds, such as other halogenated and methoxy-substituted benzoic acids.

The molecular geometry of this compound is expected to be largely planar, with the carboxylic acid and methoxy groups lying nearly coplanar with the benzene ring to maximize resonance stabilization. However, some degree of torsion may be present due to steric hindrance between the ortho-substituted chloro and methoxy groups. The bond lengths and angles are anticipated to be within the typical ranges for substituted benzoic acids.

Based on data from similar structures, the following table provides expected bond lengths and angles for this compound.

| Bond/Angle | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) | 1.38-1.40 Å |

| C-C (carboxyl) | ~1.48 Å |

| C=O (carboxyl) | ~1.25 Å |

| C-O (carboxyl) | ~1.30 Å |

| C-O (methoxy) | ~1.36 Å |

| O-CH₃ (methoxy) | ~1.43 Å |

| C-C-C (ring angle) | ~120° |

| O=C-O (carboxyl angle) | ~123° |

The solid-state structure of this compound is expected to be governed by a variety of intermolecular interactions that dictate its supramolecular assembly.

Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. manchester.ac.uk In the case of this compound, both the bromine and chlorine atoms could potentially participate in halogen bonding with electronegative atoms such as the oxygen atoms of the carboxylic acid or methoxy groups of neighboring molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. Benzoic acid and its derivatives typically exhibit three characteristic absorption bands, often referred to as the A, B, and C bands. researchgate.net

The electronic transitions are influenced by the substituents on the benzene ring. The bromo, chloro, and methoxy groups are all auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the intensity of the absorption bands compared to unsubstituted benzoic acid.

The expected electronic transitions for this compound are summarized in the table below. The exact positions of the absorption maxima will be dependent on the solvent used for the measurement.

| Transition | Typical Wavelength Range (nm) | Description |

| π → π | ~280-300 | C-band, often sensitive to solvent effects. rsc.org |

| π → π | ~230-250 | B-band, typically the most intense absorption. researchgate.net |

| π → π* | ~190-210 | A-band, high energy transition. researchgate.net |

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Chloro 5 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior and geometric parameters of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement, yielding detailed information about energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 4-bromo-2-chloro-5-methoxybenzoic acid, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net The optimization would reveal the planarity of the benzene (B151609) ring and the preferred orientations of the carboxylic acid and methoxy (B1213986) groups. For instance, studies on similar molecules like 4-bromo-3-(methoxymethoxy)benzoic acid have used this level of theory to determine optimized structural parameters. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (Calculated via DFT) Note: This table is illustrative and based on typical values for similar compounds, not experimental or calculated data for this compound.

| Parameter | Calculated Value |

|---|---|

| C-Br Bond Length (Å) | 1.91 |

| C-Cl Bond Length (Å) | 1.75 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

| C=O (carboxyl) Bond Length (Å) | 1.22 |

| C-C-C Bond Angle (°) in Ring | ~120 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of electronic properties.

For this compound, these methods would be used to analyze the distribution of electrons within the molecule and to visualize the shapes and energies of the molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and for predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP surface would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the carboxylic and methoxy groups, indicating regions that are rich in electrons and susceptible to electrophilic attack.

Positive potential (blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature and propensity for hydrogen bonding.

Neutral to slightly positive potential (green): Spread across the aromatic ring and the halogen atoms.

This analysis helps in predicting how the molecule will interact with other molecules, including solvents and biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape, especially the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond of the methoxy group. These simulations, often performed in a solvent to mimic realistic conditions, can reveal the most populated conformations and the energy barriers between them. ucl.ac.ukrsc.org This information is critical for understanding how the molecule's shape and flexibility influence its physical properties and interactions with its environment. Studies on other substituted benzoic acids have successfully used MD to investigate their behavior in solution, including the formation of hydrogen-bonded dimers. ucl.ac.ukacs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in spectral assignment.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of a molecule. researchgate.net For this compound, this would involve calculating the frequencies corresponding to the stretching and bending of its various bonds (e.g., C=O, O-H, C-Cl, C-Br). These calculated frequencies, when scaled by an appropriate factor, can show excellent agreement with experimental FT-IR and Raman spectra, helping to assign the observed peaks to specific molecular motions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for confirming the structure of newly synthesized compounds and for understanding how the electronic environment of each nucleus is affected by the various substituents on the benzene ring.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzoic Acid Note: This table is for illustrative purposes to show the typical correlation between calculated and experimental data and does not represent actual data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3570 | 3450 | Carboxylic acid O-H stretch |

| ν(C=O) | 1750 | 1720 | Carboxylic acid C=O stretch |

| ν(C-Cl) | 750 | 730 | C-Cl stretch |

| ν(C-Br) | 650 | 640 | C-Br stretch |

Reaction Mechanism Studies and Transition State Analysis

Computational methods can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier.

For this compound, theoretical studies could investigate various reactions, such as its synthesis, degradation, or its interaction with biological targets. For example, computational analysis could be used to study the mechanism of esterification of the carboxylic acid group or electrophilic aromatic substitution reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway and predict reaction rates. rsc.org Such studies on benzoic acid and its derivatives have been instrumental in understanding their atmospheric degradation pathways and antioxidant activities. scielo.org.zarsc.org

Quantitative Structure-Reactivity Relationship (QSAR) Analysis of this compound

Quantitative Structure-Reactivity Relationship (QSAR) studies are pivotal in computational and theoretical chemistry for predicting the physicochemical properties and reactivity of molecules based on their structure. For this compound, a QSAR analysis allows for a systematic understanding of how the different substituents on the benzoic acid core—bromo, chloro, and methoxy groups—modulate its chemical behavior. This is achieved by dissecting the electronic and steric contributions of each substituent.

Understanding the Electronic and Steric Effects of Substituents on Chemical Transformations

The reactivity of this compound in chemical transformations, such as reactions involving the carboxylic acid group or electrophilic/nucleophilic aromatic substitution, is governed by the cumulative electronic and steric effects of its substituents. The electronic nature of these groups influences the electron density distribution within the aromatic ring and the acidity of the carboxyl group, while their physical size introduces steric hindrance that can affect reaction rates and regioselectivity.

Electronic Effects:

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. The Hammett equation is a widely used tool in QSAR to quantify these effects through substituent constants (σ). Electron-withdrawing groups (EWGs) have positive σ values and increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. Conversely, electron-donating groups (EDGs) have negative σ values and decrease acidity.

Chloro Group (at position 2): As a halogen, chlorine is electronegative and exerts a strong electron-withdrawing inductive effect (-I). Due to its position ortho to the carboxylic acid, its electronic influence is significant. It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is dominant.

Bromo Group (at position 4): Similar to chlorine, bromine is an EWG primarily through its inductive effect (-I). Its position para to the carboxylic acid allows it to exert both inductive and resonance effects (+R). The net effect is electron-withdrawing, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid.

Methoxy Group (at position 5): The methoxy group is a classic example of a substituent with opposing effects. It is inductively withdrawing (-I) due to the electronegativity of the oxygen atom but strongly electron-donating through resonance (+R) by delocalizing its lone pair electrons into the aromatic ring. From the meta position (position 5 relative to the carboxyl group), the resonance effect is minimized, and its inductive electron-withdrawing nature is more pronounced in influencing the carboxylic acid's acidity.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms and can hinder or facilitate a chemical reaction. In the case of this compound, the most profound steric influence comes from the substituent at the ortho position.

The Ortho Effect of the Chloro Group: The chlorine atom at the 2-position creates significant steric hindrance around the carboxylic acid group. This "ortho effect" forces the -COOH group to twist out of the plane of the benzene ring. This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which, by stabilizing the carboxylate anion, typically leads to a marked increase in the acid's strength, regardless of the substituent's electronic nature.

The interplay of these electronic and steric factors is complex. For instance, while the halogens are electronically withdrawing, their steric bulk can influence reaction pathways. The methoxy group, while potentially donating electrons via resonance to the ring, also adds to the steric congestion.

The following tables summarize the key electronic and steric parameters for the substituents, which are fundamental inputs for any formal QSAR model of this compound.

Table 1: Electronic Effect Parameters (Hammett Constants) of Substituents

| Substituent | Position on Ring | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

|---|---|---|---|---|

| -Cl | 2 (ortho) | 0.37 | 0.23 | Inductively Withdrawing (-I) |

| -Br | 4 (para) | 0.39 | 0.23 | Inductively Withdrawing (-I) |

| -OCH₃ | 5 (meta) | 0.12 | -0.27 | Resonance Donating (+R) > Inductively Withdrawing (-I) |

Note: Hammett constants for ortho positions are not standardly tabulated due to the complication of steric effects. The meta and para values are provided for general electronic characterization.

Table 2: Steric Effect Parameters (van der Waals Radii) of Substituents

| Substituent Atom/Group | Van der Waals Radius (Å) | Steric Implication |

|---|---|---|

| Chlorine (-Cl) | 1.75 | Significant ortho steric hindrance |

| Bromine (-Br) | 1.85 | Moderate steric bulk |

| Methoxy (-OCH₃) | ~2.00 (for methyl group) | Moderate steric bulk |

Applications of 4 Bromo 2 Chloro 5 Methoxybenzoic Acid in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The inherent reactivity of the functional groups on 4-Bromo-2-chloro-5-methoxybenzoic acid allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acid chlorides. The bromo and chloro substituents provide handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Chemists can selectively target these reactive sites to build intricate molecular frameworks. For instance, the bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for sequential functionalization of the aromatic ring. This differential reactivity is a key strategy in the stepwise assembly of complex target molecules.

Building Block in the Synthesis of Pharmaceutical Precursors

Substituted benzoic acid derivatives are crucial components in a wide array of pharmaceutical compounds. While direct evidence of this compound in the synthesis of specific commercial drugs is not extensively documented in public literature, its analogs play significant roles. For example, closely related compounds such as 5-bromo-2-chlorobenzoic acid are known intermediates in the synthesis of antidiabetic medications like Dapagliflozin. google.comgoogle.comlookchem.com Another related compound, 4-Bromo-2-fluoro-5-methoxybenzoic acid, is utilized as a synthetic intermediate in the production of certain pharmaceutical drugs. biosynth.com

The structural framework of this compound is of interest to medicinal chemists for the development of new therapeutic agents. The combination of a halogenated and methoxylated benzoic acid can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule, including its binding affinity to biological targets and its metabolic stability.

Intermediate in Agrochemical Synthesis

Utilization in the Development of Advanced Materials

The development of advanced materials with tailored electronic, optical, or thermal properties often relies on the precise design of organic molecules. Aromatic carboxylic acids, particularly those with multiple functional groups, can serve as monomers or building blocks for polymers, metal-organic frameworks (MOFs), and other functional materials.

While there is no specific research detailing the use of this compound in materials science, its structure suggests potential applicability. The presence of the carboxylic acid allows for incorporation into polyester (B1180765) or polyamide chains, while the bromo and chloro groups could be used for post-polymerization modification or to influence the material's properties, such as flame retardancy.

Applications in Catalyst Ligand Design and Coordination Chemistry

In the field of catalysis, organic ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The design of these ligands often involves the use of substituted aromatic compounds that can coordinate to a metal center. The carboxylic acid group of this compound can act as a coordinating group for various metal ions.

Although no specific applications of this compound in catalyst ligand design have been reported, its potential exists. The electronic properties of the aromatic ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methoxy (B1213986) group, could be fine-tuned to optimize the performance of a catalyst system.

Advanced Analytical Method Development and Impurity Profiling

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is the cornerstone for the separation and purity determination of 4-Bromo-2-chloro-5-methoxybenzoic acid and its related substances. Various chromatographic techniques are employed, each offering specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) is the principal technique for the purity assessment of this compound due to its high resolution, sensitivity, and quantitative accuracy. bldpharm.com A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from its process-related impurities and degradation products.

Development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation. While specific methods for this compound are proprietary, a representative gradient RP-HPLC method developed for a structurally similar key intermediate provides a relevant example of the parameters involved. thieme-connect.com The method utilizes a C18 stationary phase with a mobile phase consisting of an acidic aqueous solution and an organic modifier.

Table 1: Example of Gradient RP-HPLC Parameters for a Related Benzoic Acid Derivative

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Column |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Methanol (B129727) (CH₃OH) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Gradient Program | 0-25 min: 65% A to 10% A25-35 min: Hold at 10% A35-36 min: 10% A to 65% A36-45 min: Hold at 65% A |

This table is illustrative of a method for a related compound and demonstrates typical parameters. thieme-connect.com

For final purity confirmation, HPLC is often coupled with mass spectrometry (LC-MS), a powerful technique that provides molecular weight information, aiding in the unequivocal identification of the parent compound and any co-eluting impurities. bldpharm.comamazonaws.com

Gas Chromatography (GC) is another valuable technique for purity analysis, particularly for assessing volatile or semi-volatile impurities that may not be readily detected by HPLC. For non-volatile compounds like benzoic acids, derivatization is often necessary to increase their volatility and thermal stability. The carboxylic acid group can be converted to a more volatile ester, such as a methyl ester, prior to injection.

Purity assessment by GC has been reported for closely related compounds like 5-Bromo-2-chlorobenzoic acid, indicating its applicability within this class of molecules. avantorsciences.com A potential challenge in the GC analysis of complex mixtures is the possibility of on-column reactions, where analytes may degrade or react with each other at the high temperatures of the GC inlet, which can complicate analytical results. psu.edu Therefore, method development must carefully consider injection temperature, column choice, and the potential need for derivatization to ensure the integrity of the analysis.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative monitoring of reaction progress during the synthesis of this compound. amazonaws.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F254) and eluting it with an appropriate solvent system, chemists can visually track the consumption of starting materials and the formation of the desired product. amazonaws.com For instance, a mobile phase of petroleum ether and ethyl acetate (B1210297) (3:1) has been used to monitor the progress of related synthetic steps. thieme-connect.com The separated spots are typically visualized under UV light.

Spectroscopic Techniques for Quantitative Analysis

While chromatographic methods are the primary tools for quantitative analysis, they rely on spectroscopic detectors. In HPLC, a Ultraviolet-Visible (UV-Vis) detector is most commonly used for the quantification of this compound. The analysis is based on the Beer-Lambert law, where the absorbance of the analyte at a specific wavelength is directly proportional to its concentration. The detection wavelength is chosen to maximize sensitivity for the target compound, with wavelengths around 210 nm often being effective for aromatic carboxylic acids. thieme-connect.com The quantitative accuracy of the method depends on the creation of a calibration curve using certified reference standards.

Identification and Characterization of Reaction Byproducts and Impurities

A thorough understanding of the impurity profile is critical for producing high-quality this compound. Impurities can originate from starting materials, reagents, or side reactions during the synthesis. Based on the synthetic routes of structurally related compounds, several types of impurities can be anticipated. bldpharm.comamazonaws.comthieme-connect.comresearchgate.net

Isomeric Impurities : The bromination of substituted benzene (B151609) rings can sometimes yield a mixture of positional isomers. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer is a known issue. epo.orggoogle.com A similar challenge can be expected in the synthesis of the target compound, where bromination may occur at an alternative position on the aromatic ring.

Over-reaction Byproducts : The formation of dibromo impurities is a significant concern, arising from the introduction of a second bromine atom onto the aromatic ring. thieme-connect.comthieme-connect.com The level of this byproduct is often sensitive to reaction conditions. thieme-connect.comthieme-connect.com

Unreacted Starting Materials and Reagents : Residual starting materials and reagents, such as succinimide (B58015) (a byproduct of using N-bromosuccinimide as a brominating agent), can persist in the final product if not adequately removed during workup and purification. thieme-connect.comthieme-connect.com

Characterization of these impurities relies on a combination of chromatographic and spectroscopic techniques. LC-MS is particularly powerful for identifying unknown impurities by providing their molecular weights, which offers clues to their structures.

Strategies for Impurity Control and Mitigation in Synthetic Processes